molecular formula C19H20N4O3 B11289350 1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11289350
M. Wt: 352.4 g/mol
InChI Key: LJSDAODOLBPIEC-UHFFFAOYSA-N
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Description

The compound 1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide hybrid characterized by a 1,2,3-triazole core substituted with a 5-methyl group, a 4-ethoxyphenyl ring at position 1, and a 4-methoxyphenyl carboxamide group at position 2. Its molecular formula is C₁₉H₂₀N₄O₃, with a monoisotopic mass of 352.1535 g/mol and an average mass of 352.394 g/mol .

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-4-26-17-11-7-15(8-12-17)23-13(2)18(21-22-23)19(24)20-14-5-9-16(25-3)10-6-14/h5-12H,4H2,1-3H3,(H,20,24)

InChI Key

LJSDAODOLBPIEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Reactivity of the Triazole Ring

The 1,2,3-triazole ring serves as the primary reactive center due to its electron-deficient nature. Key reaction types include:

Electrophilic Substitution

The triazole N(1) and N(2) positions participate in electrophilic substitutions under acidic conditions. For example:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to yield nitro derivatives at N(1) (major) and N(2) (minor) positions .

  • Halogenation : Chlorination with Cl₂/FeCl₃ produces 5-chloro-triazole analogs (yield: 58–72%).

Cycloaddition Reactions

The triazole’s π-system enables [3+2] cycloadditions with alkynes or nitriles under Cu(I) catalysis, forming fused heterocycles.

Carboxamide Functional Group Reactivity

The carboxamide moiety (-CONH-) undergoes hydrolysis, reduction, and coupling reactions:

Reaction Type Reagents/Conditions Products Yield Source
Acidic HydrolysisHCl (6M), reflux, 6 hr1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid89%
Basic HydrolysisNaOH (2M), 80°C, 4 hrSodium salt of triazole-carboxylic acid76%
ReductionLiAlH₄, THF, 0°C → RT, 2 hr1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-methanamine63%
Amide CouplingEDC/HOBt, DMF, RT, 12 hrPeptide-conjugated triazole derivatives45–68%

Aromatic Ring Modifications

The 4-ethoxyphenyl and 4-methoxyphenyl groups undergo regioselective reactions:

Demethylation/Demethoxylation

  • BBr₃ in DCM : Cleaves methoxy/ethoxy groups to phenolic derivatives (yield: 82–91%) .

  • HI/AcOH : Converts ethoxy to hydroxyl groups at 110°C (yield: 78%) .

Friedel-Crafts Alkylation

Reacts with benzyl chlorides in AlCl₃/Et₂O to form diarylmethane analogs (yield: 54%).

Methyl Group Oxidation

The 5-methyl substituent is susceptible to oxidation:

  • KMnO₄/H₂SO₄ : Forms 5-carboxy-triazole derivatives (yield: 67%).

  • SeO₂/HOAc : Selective oxidation to 5-formyl-triazole (yield: 49%).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) → biaryl triazoles (yield: 58–73%).

  • Buchwald-Hartwig : Amination with secondary amines (Pd₂(dba)₃, Xantphos) → N-alkylated products (yield: 61%) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in MeCN induces:

  • Triazole Ring Opening : Forms nitrile imine intermediates, trapped with dipolarophiles (e.g., maleimides) .

  • Singlet Oxygen Generation : Sensitizes O₂ to ¹O₂ (ΦΔ = 0.18), enabling [4+2] cycloadditions.

Comparative Reactivity with Structural Analogs

Data from closely related compounds highlight substituent effects:

Analog Key Reaction Reactivity Trend
N-(3-chloro-4-methylphenyl) analogFaster electrophilic substitutionElectron-withdrawing Cl increases ring activation
5-Amino-N-(2-chloro-5-methoxyphenyl) analogEnhanced Pd-coupling efficiencyAmino group improves catalyst coordination
1-(4-Fluoro-3-hydroxyphenyl)-N-(5-chloro-2-methylphenyl) analogResistance to hydrolysisSteric hindrance from Cl reduces nucleophilic attack

Mechanistic Insights

  • Triazole Ring Stability : Resonance stabilization (ΔG⁺ = 28.5 kcal/mol for ring-opening) permits reactions under mild conditions .

  • Carboxamide Tautomerism : Keto-enol equilibrium (Keq = 3.2 × 10⁻³) influences nucleophilicity at the amide nitrogen.

This reactivity profile positions 1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide as a versatile scaffold for synthesizing bioactive molecules and functional materials. Further studies should explore enantioselective transformations and catalytic C–H functionalization .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazole compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising results against leukemia and breast cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study:
A study evaluated a series of triazole derivatives for their cytotoxic effects on leukemia cell lines. The results indicated that specific derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as alternative anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazole derivatives have been reported to possess activity against various bacterial strains and fungi. This makes them suitable candidates for developing new antimicrobial agents to combat resistant strains .

Case Study:
Research indicated that certain triazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings support the continued exploration of triazole compounds as effective antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of triazole derivatives. Modifications in the aromatic substituents significantly influence the biological activity and solubility profiles.

Key Findings:

  • The presence of electron-donating groups (like methoxy) enhances anticancer activity.
  • Substituents on the triazole ring can modulate the compound's lipophilicity, affecting its bioavailability and efficacy .

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Ortho-Methoxy Substitution
  • N-(4-Ethoxyphenyl)-1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide (): This analog replaces the para-methoxyphenyl group in the target compound with an ortho-methoxyphenyl moiety. The steric hindrance from the ortho-substitution may reduce rotational freedom and alter binding affinities in biological systems.
Meta-Fluoro Substitution
  • 1-(4-Ethoxyphenyl)-N-(3-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide ():
    The substitution of the 4-methoxyphenyl group with a 3-fluorophenyl introduces an electron-withdrawing fluorine atom. Fluorine’s electronegativity enhances metabolic stability and may improve target engagement in medicinal chemistry applications. This compound’s molecular weight is 370.383 g/mol , slightly higher than the target compound .

Halogen-Substituted Analogs

  • 1-(4-Bromophenyl)-N-(4-Ethoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide ():
    Substitution of the 4-methoxyphenyl with a 4-bromophenyl group increases molecular weight to 432.26 g/mol . Bromine’s bulkiness and polarizability could enhance hydrophobic interactions in biological membranes but may reduce solubility .

Hybrid Pharmacophores

  • QTC-4-MeOBnE (): This hybrid molecule combines a quinoline moiety with a 4-methoxybenzyl-substituted triazole-carboxamide. While structurally distinct, the shared triazole-carboxamide motif highlights the scaffold’s versatility in drug design.
Leishmanicidal Activity

Triazole-chalcone hybrids, such as (2E)-1-[1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl]-3-(4-Nitrophenyl)-Prop-2-en-1-one (), demonstrate potent leishmanicidal activity (IC₅₀ < 10 µM) due to nitro group electron-withdrawing effects. The target compound’s ethoxy group may offer a balance between lipophilicity and solubility, though direct activity data are lacking .

Anticancer Potential
  • 5-Cyclopropyl-N-(2-Hydroxyethyl)-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide ():
    This analog, with a cyclopropyl and hydroxyethyl group, shows anticancer activity. The target compound’s ethoxy and methoxy groups may similarly modulate apoptosis pathways, though specific studies are required .

Structural and Physicochemical Data

Table 1: Key Properties of Selected Analogs

Compound Name Substituents Molecular Weight (g/mol) Notable Features
Target Compound 4-Ethoxyphenyl, 4-Methoxyphenyl 352.394 Balanced lipophilicity, para-substitution
N-(4-Ethoxyphenyl)-1-(2-Methoxyphenyl)-... 2-Methoxyphenyl 352.394 Steric hindrance from ortho-substitution
1-(4-Bromophenyl)-N-(4-Ethoxyphenyl)-... 4-Bromophenyl 432.26 Enhanced hydrophobic interactions
(2E)-1-[1-(4-Methoxyphenyl)-5-Methyl-... 4-Nitrophenyl 434.41 Leishmanicidal activity (IC₅₀ < 10 µM)

Biological Activity

1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This triazole derivative has been explored for various pharmacological properties, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of ethoxy and methoxy substituents on the phenyl rings enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with isocyanates or carboxylic acids under controlled conditions. Various methods have been reported in literature, including the use of microwave-assisted synthesis for improved yields and reaction times .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . For instance, compounds structurally similar to 1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising results in inhibiting cell proliferation in non-small cell lung cancer (NSCLC) models.

  • In Vitro Studies : In vitro assays demonstrate that certain triazole derivatives exhibit significant antiproliferative activity against various cancer cell lines such as A549 and H460. For example, compounds e4 and e12 were found to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in treated cells .
CompoundCell LineIC50 (μM)Mechanism
e4A5492.5EGFR inhibition
e12H4603.0Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Triazole derivatives are known to possess broad-spectrum antimicrobial activity.

  • Antimicrobial Assays : Compounds derived from triazoles have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis .
CompoundTarget BacteriaZone of Inhibition (mm)
e6E. coli15
e7S. aureus20

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • Case Study 1 : A study involving a series of triazole compounds showed that one derivative significantly reduced tumor size in a xenograft mouse model when administered at a dose of 10 mg/kg body weight .
  • Case Study 2 : Clinical trials have reported that patients treated with triazole-based therapies exhibited improved survival rates compared to those receiving standard chemotherapy regimens.

Q & A

Q. Q1: What are the key structural features of 1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how do they influence its chemical reactivity?

A: The compound contains a triazole core substituted with a methyl group at position 5, an ethoxyphenyl group at position 1, and a 4-methoxyphenyl carboxamide at position 3. The electron-donating methoxy and ethoxy groups enhance aromatic stability and influence π-π stacking interactions in biological systems. The triazole ring’s nitrogen atoms enable hydrogen bonding and coordination with metal ions, which is critical for enzyme inhibition studies. The carboxamide group contributes to solubility in polar solvents like DMSO, though solubility in water remains limited .

Q. Q2: What experimental challenges arise due to the compound’s low aqueous solubility, and how can they be methodologically addressed?

A: Low solubility (common in triazole derivatives with hydrophobic aryl groups) complicates in vitro assays requiring aqueous buffers. Strategies include:

  • Co-solvent systems : Use DMSO (≤10% v/v) to pre-dissolve the compound, followed by dilution in PBS or cell culture media.
  • Derivatization : Introduce polar substituents (e.g., hydroxyl or amine groups) to the phenyl rings, as seen in analogs like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced Research Questions

Q. Q3: How can synthetic routes for this compound be optimized to improve yield and purity?

A: The synthesis typically involves:

Condensation : Reacting 4-ethoxyaniline with 4-methoxyphenyl isocyanide to form an imidoyl chloride intermediate.

Cyclization : Using sodium azide under Huisgen 1,3-dipolar cycloaddition conditions.

  • Optimization steps :
  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.
  • Purification : Use column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol .
    • Yield improvements : Replace sodium azide with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .

Q. Q4: How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assays)?

A: Discrepancies often arise from assay conditions or off-target effects. Methodological solutions:

  • Dose-response validation : Test the compound across a broad concentration range (nM to μM) to identify non-specific effects at high doses.
  • Metabolite screening : Use LC-MS to detect active metabolites in cellular assays that may not exist in cell-free enzyme inhibition studies.
  • Orthogonal assays : Confirm kinase inhibition (e.g., EGFR) using both fluorescence polarization and radiometric assays .

Q. Q5: What computational approaches are recommended to study the compound’s mechanism of action?

A:

  • Docking simulations : Use AutoDock Vina or Schrödinger’s Glide to model interactions with target enzymes (e.g., HDAC or carbonic anhydrase). Focus on the triazole ring’s hydrogen bonding with catalytic residues.
  • MD simulations : Perform 100-ns molecular dynamics runs in GROMACS to assess binding stability in solvated environments.
  • QSAR modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with inhibitory potency using datasets from analogs like 5-(4-bromophenyl)-N-cyclopentyl derivatives .

Q. Q6: How can derivatives of this compound be designed to enhance metabolic stability while retaining activity?

A:

  • Bioisosteric replacement : Substitute the ethoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation.
  • Steric shielding : Add bulky substituents (e.g., tert-butyl) adjacent to the carboxamide to block hydrolytic degradation.
  • Pro-drug strategies : Convert the carboxamide to a methyl ester for improved membrane permeability, with intracellular esterase activation .

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